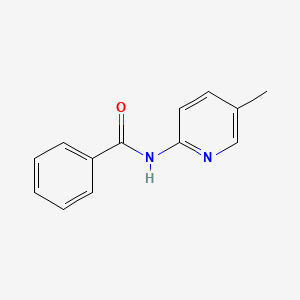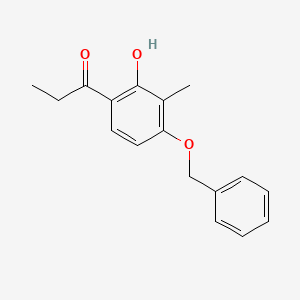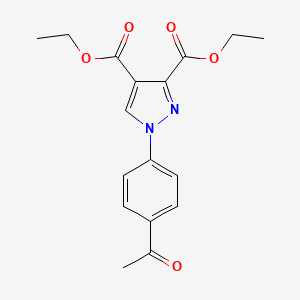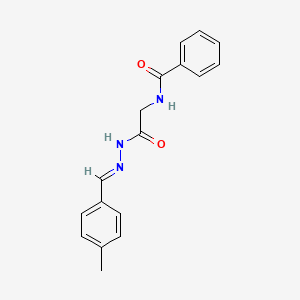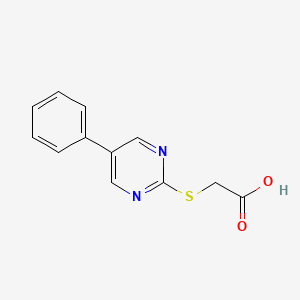
N,N',N''-tris(1,1-dioxidotetrahydrothiophen-3-yl)phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for RCL S73491 are not extensively documented. it is typically synthesized through a series of organic reactions involving the combination of specific reagents under controlled conditions . Industrial production methods for such compounds often involve multi-step synthesis processes, purification, and quality control to ensure the desired purity and yield.
Analyse Des Réactions Chimiques
RCL S73491 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
RCL S73491 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of RCL S73491 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
RCL S73491 can be compared with other similar compounds such as:
- RCL S63941
- RCL S18369
- RCL S18334
- RCL S18237
- RCL S18326
- RCL S18342
- RCL S18253
- RCL S18261
- RCL S18318
- RCL S18350
These compounds share similar structural features but may differ in their specific applications and properties
Propriétés
Formule moléculaire |
C12H24N3O7PS3 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-bis[(1,1-dioxothiolan-3-yl)amino]phosphoryl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C12H24N3O7PS3/c16-23(13-10-1-4-24(17,18)7-10,14-11-2-5-25(19,20)8-11)15-12-3-6-26(21,22)9-12/h10-12H,1-9H2,(H3,13,14,15,16) |
Clé InChI |
SCONGPBLURWJQC-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NP(=O)(NC2CCS(=O)(=O)C2)NC3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






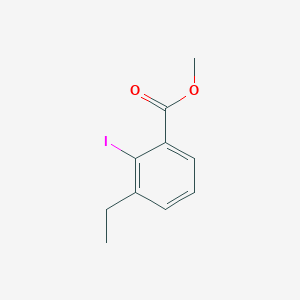
![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)
